molecular formula C10H12Br4 B11976434 Tricyclo(3.3.1.13,7)decane, 1,3,6,6-tetrabromo- CAS No. 80859-69-4

Tricyclo(3.3.1.13,7)decane, 1,3,6,6-tetrabromo-

Cat. No.: B11976434
CAS No.: 80859-69-4
M. Wt: 451.82 g/mol
InChI Key: KMMLSHQAUHBYIG-UHFFFAOYSA-N
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Description

Tricyclo(33113,7)decane, 1,3,6,6-tetrabromo- is a complex organic compound characterized by its unique tricyclic structure and the presence of four bromine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tricyclo(3.3.1.13,7)decane, 1,3,6,6-tetrabromo- typically involves the bromination of Tricyclo(3.3.1.13,7)decane. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the desired positions. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4). The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where Tricyclo(3.3.1.13,7)decane is reacted with bromine in a controlled environment. This method ensures consistent quality and high yield of the final product. The use of advanced reactors and automation can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Tricyclo(3.3.1.13,7)decane, 1,3,6,6-tetrabromo- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form less brominated derivatives.

    Oxidation Reactions: Oxidative processes can lead to the formation of new functional groups on the tricyclic framework.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while reduction and oxidation can lead to partially or fully de-brominated compounds or oxidized derivatives.

Scientific Research Applications

Tricyclo(3.3.1.13,7)decane, 1,3,6,6-tetrabromo- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Tricyclo(3.3.1.13,7)decane, 1,3,6,6-tetrabromo- involves its interaction with molecular targets through its bromine atoms and tricyclic structure. These interactions can lead to various chemical transformations, depending on the specific pathways and conditions. The compound’s ability to undergo substitution, reduction, and oxidation reactions makes it versatile in different chemical environments.

Comparison with Similar Compounds

Similar Compounds

    Tricyclo(3.3.1.1(3,7))decane: A similar tricyclic compound without bromine atoms.

    Adamantane: Another tricyclic compound with a different structural arrangement.

    Tricyclo(3.3.1.1(3,7))decane-1-carbonitrile: A derivative with a nitrile group instead of bromine atoms.

Uniqueness

Tricyclo(3.3.1.13,7)decane, 1,3,6,6-tetrabromo- is unique due to the presence of four bromine atoms, which impart distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its structural complexity make it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

80859-69-4

Molecular Formula

C10H12Br4

Molecular Weight

451.82 g/mol

IUPAC Name

1,3,6,6-tetrabromoadamantane

InChI

InChI=1S/C10H12Br4/c11-8-1-6-2-9(12,5-8)4-7(3-8)10(6,13)14/h6-7H,1-5H2

InChI Key

KMMLSHQAUHBYIG-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3(CC(C2(Br)Br)CC1(C3)Br)Br

Origin of Product

United States

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